molecular formula C23H18F3NO2 B12753793 2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-64-0

2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Cat. No.: B12753793
CAS No.: 335665-64-0
M. Wt: 397.4 g/mol
InChI Key: BWWRQIOZJFXZDA-QFIPXVFZSA-N
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Description

2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be attached through an etherification reaction using a phenylmethanol derivative and a suitable base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinolinone core or the side chains are replaced with other functional groups.

    Addition: The compound can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and specific reaction temperatures and pressures.

Scientific Research Applications

2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- can be compared with other quinolinone derivatives, such as:

    2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(methoxy)-1-(trifluoromethyl)-2-propynyl)-: This compound lacks the phenyl group, which may affect its chemical properties and biological activities.

    2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(methyl)-2-propynyl)-: This compound has a methyl group instead of a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.

    2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-ethynyl)-:

The uniqueness of 2(1H)-Quinolinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

CAS No.

335665-64-0

Molecular Formula

C23H18F3NO2

Molecular Weight

397.4 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-yn-2-yl]-1H-quinolin-2-one

InChI

InChI=1S/C23H18F3NO2/c24-23(25,26)22(13-12-16-10-11-16,29-15-17-6-2-1-3-7-17)19-14-18-8-4-5-9-20(18)27-21(19)28/h1-9,14,16H,10-11,15H2,(H,27,28)/t22-/m0/s1

InChI Key

BWWRQIOZJFXZDA-QFIPXVFZSA-N

Isomeric SMILES

C1CC1C#C[C@](C2=CC3=CC=CC=C3NC2=O)(C(F)(F)F)OCC4=CC=CC=C4

Canonical SMILES

C1CC1C#CC(C2=CC3=CC=CC=C3NC2=O)(C(F)(F)F)OCC4=CC=CC=C4

Origin of Product

United States

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